Acetone-d
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical Science
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org In contemporary chemical science, deuterium isotopic labeling is of marked significance due to the large relative mass difference between deuterium and hydrogen (protium). researchgate.net This mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), where a chemical reaction involving a C-D bond is typically slower than the corresponding reaction involving a C-H bond. libretexts.orghw.ac.uk This effect is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction. libretexts.orgsymeres.com
Deuterium labeling also finds significant application in:
Metabolism Studies: Researchers can trace the metabolic fate of a drug or other compound within a living organism. synmr.in
Structural Analysis: It is used in techniques like NMR spectroscopy and mass spectrometry to probe the structures and dynamics of molecules, including complex biomolecules like proteins and nucleic acids. synmr.in
Pharmaceutical Research: Deuterium labeling can enhance the metabolic stability of a drug, potentially improving its pharmacokinetic properties. musechem.com
Historical Trajectory of Deuterated Solvents in Spectroscopic and Mechanistic Investigations
The use of deuterated solvents has become a cornerstone of nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR spectroscopy, the signal from a non-deuterated solvent would overwhelm the signals from the analyte. By replacing hydrogen atoms with deuterium, the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for clear observation of the sample's signals. nanalysis.comfiveable.me This has been a crucial development in the widespread application of NMR for molecular structure elucidation.
Historically, the availability of deuterated solvents, including acetone-d6 (B32918), has paralleled the development and refinement of NMR instrumentation. Early investigations into reaction mechanisms also benefited from the use of deuterated compounds to study kinetic isotope effects. For instance, the bromination of acetone (B3395972) has long been a classic experiment to illustrate this principle. libretexts.orgyoutube.com
Academic Context of Acetone-d6 as a Model Compound for Isotopic Studies
Acetone-d6 serves as an important model compound for a variety of isotopic studies due to its relatively simple structure and the presence of six chemically equivalent deuterium atoms. It is frequently used in educational and research settings to demonstrate and investigate the kinetic isotope effect. hw.ac.uk
Studies on the rates of bromination of acetone and deuterated acetone in different media have provided valuable insights into reaction kinetics and the influence of solvents and other species on reaction rates. rsc.org Furthermore, the base-catalyzed exchange of acetone, deuterated acetone, and tritiated acetone has been studied to understand the activation energies and isotope effects in these systems. rsc.org The use of acetone-d6 allows for a clear and measurable difference in reaction rates compared to its non-deuterated counterpart, making it an ideal candidate for such fundamental mechanistic investigations. libretexts.orgrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
4468-52-4 |
|---|---|
Molecular Formula |
C3H6O |
Molecular Weight |
59.09 g/mol |
IUPAC Name |
1-deuteriopropan-2-one |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D |
InChI Key |
CSCPPACGZOOCGX-MICDWDOJSA-N |
SMILES |
CC(=O)C |
Isomeric SMILES |
[2H]CC(=O)C |
Canonical SMILES |
CC(=O)C |
Origin of Product |
United States |
Methodologies for Isotopic Synthesis and Purification of Acetone D
Advanced Deuteration Pathways for Acetone (B3395972) Precursors
The core principle behind acetone-d synthesis involves the exchange of labile hydrogen atoms with deuterium (B1214612) from a deuterating agent, typically heavy water (D₂O).
The most common and straightforward method for preparing acetone-d6 (B32918) is through the reaction of acetone with heavy water (D₂O) in the presence of a base catalyst. wikipedia.orgnih.gov
Base-Catalyzed HDX: This method leverages the acidity of the α-hydrogens in carbonyl compounds like acetone, which undergo exchange through keto-enol equilibria. In the presence of a base, such as lithium deuteroxide (LiOD), acetone forms an enolate intermediate. This enolate then reacts with heavy water, leading to the substitution of hydrogen atoms with deuterium. To achieve full deuteration, the process is typically repeated several times, with distillation of the acetone and re-running the reaction in fresh heavy water. wikipedia.org This approach can achieve high selectivity and yield, often exceeding 90% deuterium incorporation.
Metal-Catalyzed HDX: Transition metals can also catalyze the H/D exchange of acetone. Studies have shown that evaporated metal films of rhodium, palladium, platinum, nickel, iron, tungsten, gold, and silver can facilitate the exchange of methyl groups in acetone with deuterium. Raney nickel, for instance, has been used for selective deuteration in specific positions of other compounds, influenced by the solvent and nucleophilicity. While effective for exchange, metal-catalyzed reactions can sometimes be accompanied by competing reduction reactions, such as the formation of isopropanol.
Ionic Liquid Catalysis: Recent advancements include the use of imidazolium-based ionic liquids (ILs) in D₂O mixtures to mediate the catalytic H/D exchange reaction in acetone. The effectiveness of this exchange can vary significantly depending on the type of anion and the alkyl chain length of the cation in the ionic liquid. This metal-free organocatalytic approach offers a promising avenue for deuterium labeling.
While the direct stereoselective deuteration of acetone itself primarily focuses on the exchange of all six methyl hydrogens, the broader field of deuterium incorporation utilizes acetone-d6 as a deuterium source in stereoselective and chemoselective reactions for other compounds. For instance, acetone-d6 has been employed as a deuterium source in the β-selective deuteration of tertiary aliphatic amines, catalyzed by a cooperative Brønsted base and Lewis acid system, achieving up to 99% deuterium incorporation. The enolization of the carbonyl group in ketones, including acetone, is a fundamental process that leads to the selective and complete H-D exchange of all three hydrogens of the acyl residue.
Achieving high isotopic enrichment in this compound is paramount for its utility in NMR spectroscopy. The primary strategy involves multiple cycles of hydrogen-deuterium exchange. After each reaction cycle, the deuterated acetone is distilled off, and the remaining heavy water is re-used or fresh heavy water is introduced for subsequent exchanges. wikipedia.org This iterative process ensures the replacement of virtually all protium (B1232500) atoms with deuterium. Commercial suppliers offer acetone-d6 with very high isotopic purity, typically ranging from >99% atom D to 99.97 atom % D, to meet the stringent requirements of NMR-based research and analysis. americanelements.comsigmaaldrich.comfishersci.noisotope.comlabsolu.ca The use of highly enriched D₂O as the deuterating agent is a critical starting point for these synthetic routes.
Large-Scale and Laboratory Production Strategies for this compound
Both laboratory-scale and large-scale production of this compound focus on maximizing deuterium content and ensuring high purity.
For maximizing deuterium content, particularly in base-catalyzed exchange, the reaction conditions are critical. The use of a strong deuterated base like lithium deuteroxide (LiOD) in heavy water (D₂O) is essential. wikipedia.orgnih.gov The degree of H/D exchange is strongly dependent on the pH of the solution. Maintaining an excess of D₂O and repeating the exchange process multiple times, with intermediate distillations, drives the reaction towards complete deuteration. Catalysts play a significant role in improving the efficiency of the exchange process, influencing the rate and extent of deuterium incorporation.
After the deuteration reaction, sophisticated separation and purification techniques are employed to obtain high-purity this compound.
Distillation: Fractional distillation is a fundamental technique used to separate deuterated acetone from the heavy water, catalyst, and any other reaction byproducts. wikipedia.org This method is effective due to the slight difference in boiling points between acetone and heavy water.
Drying Techniques: To ensure the highest purity, especially for NMR applications where water contamination can interfere with spectra, the deuterated acetone is subjected to drying. Anhydrous reagents such as calcium sulfate (B86663) or molecular sieves (e.g., 3Å molecular sieves) are commonly used to remove residual heavy water.
Quality Control: Manufacturers of deuterated solvents, including acetone-d6, employ rigorous quality control measures. This includes analyzing the deuteration degree (isotopic purity) using techniques like NMR spectroscopy and determining residual water content via methods such as Karl Fischer titration and NMR. High chemical purity is also ensured through various analytical methods. While not a primary purification method for this compound synthesis, the use of deuterated solvents in advanced chromatographic strategies (e.g., multidimensional liquid chromatography with online deuterated solvent exchange) for purifying other compounds underscores the necessity of their own high purity.
Isotopic Purity Assessment and Quality Control of this compound Batches
Analytical Spectroscopic Methods for Quantification of Deuterium Content
Several spectroscopic methods are routinely employed for the precise quantification of deuterium content in acetone-d6:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR Spectroscopy: This is a primary method for assessing the isotopic purity by detecting residual proton signals. The disappearance of proton signals from the acetone molecule and the appearance of a characteristic quintet signal for residual protons (e.g., acetone-d5) coupled to adjacent deuterium atoms in the methyl groups confirm deuteration. magritek.comspectralservice.de The intensity of these residual proton signals directly correlates with the level of undeuterated or partially deuterated species.
²H NMR Spectroscopy: Direct detection of deuterium atoms provides a clear and quantitative measure of the deuteration level. ²H NMR spectra show signals for the deuterated positions, and their integration can be used to calculate the percentage of deuterium incorporation. ansto.gov.aumagritek.comspectralservice.degoogle.com The chemical shift range for ²H NMR is similar to that of ¹H NMR, though deuterium signals typically exhibit broader natural line shapes. magritek.com
¹³C NMR Spectroscopy: Deuterium isotope effects on the ¹³C chemical shifts can be observed and utilized to monitor the extent of deuteration and identify different isotopomers. For instance, the ¹³C NMR spectrum of acetone-d6 typically displays a singlet for the carbonyl carbon and a septet for the methyl carbons, with specific chemical shifts. rsc.orgresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy: While less commonly used for precise quantification of deuterium content compared to NMR or MS, IR spectroscopy can be used for the characterization of deuterated compounds. The vibrational spectra of acetone-d6 have been analyzed, and shifts in characteristic absorption bands due to isotopic substitution can be observed. sigmaaldrich.comsigmaaldrich.com
Karl Fischer Titration: This method is specifically employed to determine the water (H₂O and D₂O) content in deuterated solvents, which is a critical quality parameter as water impurities can interfere with NMR experiments. chemie-brunschwig.chsigmaaldrich.comvwr.comsigmaaldrich.com
An example of spectroscopic data for acetone-d6 is provided below:
Table 1: Representative Spectroscopic Data for Acetone-d6
| Spectroscopic Method | Observation/Characteristic | Reference |
| ¹H NMR | Quintet for residual protons (acetone-d5) due to coupling with two adjacent deuteriums. Collapses to singlet with deuterium decoupling. | magritek.com |
| ²H NMR | Direct signals for deuterium atoms, used to verify deuteration effectiveness. | magritek.comspectralservice.de |
| ¹³C NMR | Singlet for carbonyl carbon (~206.3 ppm), septet for methyl carbons (~29.9 ppm). Linear deuterium isotope effects on chemical shifts. | rsc.orgresearchgate.net |
| IR Spectroscopy | Analyzed vibrational spectra showing shifts due to deuterium. | sigmaaldrich.comsigmaaldrich.com |
| Mass Spectrometry | Used to calculate isotopic abundances and overall deuteration levels. | ansto.gov.auresearchgate.net |
Establishment of Reference Standards for this compound Isotopic Purity and Stability
The establishment of robust reference standards is fundamental for ensuring the consistent isotopic purity and long-term stability of this compound batches. Commercial suppliers of deuterated compounds, including acetone-d6, provide products with specified isotopic enrichment (e.g., 99 atom % D, 99.9 atom % D or higher) and high chemical purity. sigmaaldrich.comfishersci.fisigmaaldrich.comsigmaaldrich.comvwr.comsigmaaldrich.comlgcstandards.comisotope.comisotope.comisotope.comtcichemicals.comthermofisher.comfishersci.atvwr.commerckmillipore.comspectrumchemical.comsigmaaldrich.com
These materials often come with Certificates of Analysis (CoA) that detail the purity, deuteration level, and other relevant specifications, serving as internal quality control benchmarks. sigmaaldrich.comansto.gov.auchemie-brunschwig.chmerckmillipore.comspectrumchemical.com For NMR applications, tetramethylsilane (B1202638) (TMS) is frequently added as an internal chemical shift standard to acetone-d6, aiding in spectral referencing. sigmaaldrich.comisotope.comisotope.comfishersci.atfishersci.nl
The stability of deuterated compounds, including acetone-d6, is crucial for their reliable use over time. Proper monitoring involves regular inspection of storage conditions and checking for potential degradation. armar-europa.de Manufacturers typically specify storage temperatures (e.g., room temperature, away from light and moisture) to maintain product integrity. vwr.comisotope.comisotope.comisotope.comtcichemicals.comvwr.commerckmillipore.com Some suppliers also employ specialized packaging, such as AcroSeal™ packaging, to minimize water contamination and extend the shelf life of deuterated solvents. fishersci.fi
The use of certified reference materials (CRMs) for isotopic purity assessment is a common practice in analytical chemistry. While specific CRMs for acetone-d6's isotopic purity are not explicitly detailed in all general searches, the principles of certifying deuterated compounds involve thorough analysis using multi-nuclear NMR spectroscopy (¹H, ²H, ¹³C) and mass spectrometry to confirm purity and calculate deuteration levels at different molecular sites. ansto.gov.au This comprehensive characterization ensures that the materials meet stringent quality requirements and can be used as reliable standards for other analyses.
Table 2: Key Properties and Purity Specifications of Commercial Acetone-d6
Advanced Spectroscopic Characterization and Applications of Acetone D
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Acetone-d
Acetone-d6 (B32918) serves critical roles in high-resolution solution-state NMR and as a reference standard in quantitative NMR spectroscopy due to its distinct nuclear properties compared to its protic counterpart sigmaaldrich.com.
This compound as a Deuterated Solvent in High-Resolution Solution-State NMR
The primary function of acetone-d6 in NMR is its use as a deuterated solvent. In NMR experiments, samples are typically dissolved in deuterated solvents to prevent the overwhelming signals from common protic solvents from obscuring the signals of the analyte sigmaaldrich.comuwo.ca. Deuterium (B1214612) (²H) possesses a different nuclear spin (spin-1) compared to protium (B1232500) (¹H, spin-1/2), causing its signals to appear in a separate spectral region, often utilized for the spectrometer's lock system sigmaaldrich.comuwo.ca.
The use of acetone-d6 significantly enhances spectral resolution and signal-to-noise ratios in both ¹H and ¹³C NMR spectroscopy. By replacing protium with deuterium, the solvent's own proton signals are virtually eliminated from the ¹H NMR spectrum, allowing for clear observation of the analyte's proton resonances without interference sigmaaldrich.comuwo.ca. This absence of strong solvent signals is crucial for obtaining high-resolution spectra, especially for samples with low concentrations or complex spectral patterns. Similarly, in ¹³C NMR, the deuteration simplifies the spectrum by removing ¹³C-¹H coupling from the solvent, leading to cleaner baselines and improved signal clarity for the analyte's carbon signals sigmaaldrich.comcarlroth.com.
Despite high isotopic purity (often ≥99.9 atom% D), commercial acetone-d6 typically contains a small percentage of residual protium, primarily as CHD₂COCD₃ or CH₃COCH₃ impurities sigmaaldrich.comuwo.casigmaaldrich.com. These residual proton signals manifest as a septet in the ¹H NMR spectrum of acetone-d6, centered around 2.05 ppm, relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm sigmaaldrich.comwashington.eduucla.educarlroth.comstanford.edulu.se. The presence of water (H₂O/HOD) can also contribute a singlet peak, typically around 2.84 ppm in acetone-d6 sigmaaldrich.comacs.org.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts of Residual Acetone-d6 Signals
| Nucleus | Chemical Shift (ppm vs. TMS) | Multiplicity | Coupling Constant (J, Hz) | Origin |
| ¹H | 2.05 | Septet | ~2.2 | CHD₂COCD₃ sigmaaldrich.comwashington.eduucla.educarlroth.comstanford.edulu.se |
| ¹³C | 29.84 - 29.92 | Septet | ~20 | CD₃ (methyl carbons) washington.eduucla.edustanford.edunmrs.ioresearchgate.net |
| ¹³C | 206.0 - 206.68 | Singlet | <1 | CO (carbonyl carbon) washington.eduucla.edustanford.edunmrs.ioresearchgate.netrsc.org |
Note: Chemical shifts can vary slightly with temperature, concentration, and spectrometer frequency sigmaaldrich.comepfl.chhuji.ac.il.
Mitigation strategies for these residual signals include using higher purity deuterated solvents (e.g., 99.9 atom% D) fishersci.nlsigmaaldrich.comcarlroth.comsigmaaldrich.com. For samples where residual solvent signals overlap with analyte signals, advanced techniques such as presaturation or diffusion-filtered NMR experiments can be employed to selectively suppress these unwanted peaks acs.orgresearchgate.net. Additionally, maintaining anhydrous conditions can minimize the formation of -OD isotopomers in samples containing exchangeable protons, such as alcohols, thereby simplifying spectra acs.orgacs.org.
Deuterated solvents like acetone-d6 are fundamental for the successful execution of advanced multidimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). In these experiments, the absence of intense solvent signals is paramount, as they would otherwise obscure crucial cross-peaks that provide connectivity information between nuclei sigmaaldrich.comuwo.ca. Deuteration allows for longer acquisition times and more complex pulse sequences without saturation of the solvent signal, which is critical for achieving the sensitivity and resolution required for these sophisticated analyses uwo.ca. This enables comprehensive structural elucidation of complex molecules by revealing through-bond (COSY, HSQC) and long-range through-bond (HMBC) correlations rsc.org.
This compound as a Reference Standard in Quantitative NMR Spectroscopy
In quantitative NMR (qNMR) spectroscopy, acetone-d6 can serve both as a solvent and, by means of its residual proton signal, as an internal reference standard for chemical shift calibration and stability assessment huji.ac.iliastate.edu.
For accurate chemical shift calibration in ¹H NMR, the residual proton signal of acetone-d6 at 2.05 ppm is frequently used as an internal reference sigmaaldrich.comucla.educarlroth.comlu.se. This approach is convenient as the reference is intrinsically present within the solvent system. Alternatively, tetramethylsilane (TMS), with its characteristic singlet at 0.00 ppm, is the universally accepted primary internal standard for ¹H and ¹³C NMR in organic solvents sigmaaldrich.comucla.edursc.orgiastate.edufishersci.at. Some commercial batches of acetone-d6 are supplied with a small percentage of TMS already added (e.g., 0.03% or 1% v/v), simplifying the referencing process fishersci.nlsigmaaldrich.comsigmaaldrich.com.
Table 2: Key Properties of Acetone-d6
| Property | Value |
| Molecular Formula | C₃D₆O nih.govfishersci.nofishersci.nlsigmaaldrich.comnist.govthermofisher.com |
| Molecular Weight | 64.117 g/mol fishersci.nofishersci.nlsigmaaldrich.comcarlroth.comsigmaaldrich.comnist.govthermofisher.com |
| CAS Registry Number | 666-52-4 fishersci.nofishersci.nlsigmaaldrich.comcarlroth.comsigmaaldrich.comnist.gov |
| Density | 0.870 - 0.88 g/mL at 25 °C fishersci.nlsigmaaldrich.comcarlroth.comsigmaaldrich.com |
| Melting Point | -93.0 to -95.4 °C fishersci.nlsigmaaldrich.comcarlroth.comsigmaaldrich.comucla.edustanford.edu |
| Boiling Point | 55.0 to 56.2 °C fishersci.nlsigmaaldrich.comcarlroth.comsigmaaldrich.comucla.edustanford.edu |
| Isotopic Purity | ≥99.9 atom% D (common) fishersci.nlsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
The stability of chemical shifts referenced to the residual solvent signal is generally good for dilute solutions, though temperature and concentration can influence these values sigmaaldrich.comepfl.chhuji.ac.il. For ¹³C NMR, the chemical shifts of the methyl carbons (septet, ~29.84 ppm) and the carbonyl carbon (singlet, ~206.0 ppm) of acetone-d6 can also be used for internal referencing ucla.edunmrs.ioresearchgate.netrsc.org. The internal referencing method is often preferred in qNMR due to its higher precision and lower uncertainties compared to external referencing sigmaaldrich.com. Acetone-d6 is a suitable solvent for qNMR applications, compatible with various internal standards like dimethyl terephthalate (B1205515) (DMTP) or potassium hydrogen phthalate (B1215562) (KHP) bipm.orgfujifilm.combipm.org.
Solid-State NMR Investigations Employing this compound for Molecular Dynamics Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state. Acetone-d6 finds specialized applications in ssNMR, particularly in studies focused on molecular dynamics. While primarily known as a solvent for solution-state NMR, its deuterated nature makes it valuable as a probe or a component in solvated solid systems, where its deuterium nuclei (spin I=1) can provide insights into local environments and motional processes.
One notable application involves utilizing Acetone-d6 to study guest dynamics within porous materials, such as metal-organic frameworks (MOFs). sigmaaldrich.com In such studies, Acetone-d6 can be adsorbed into the pores of the solid material. The ²H ssNMR spectrum of the adsorbed Acetone-d6 then provides information about the mobility and orientation of the guest molecules within the confined spaces. Changes in spectral line shapes, linewidths, and relaxation times (T1 and T2) of the deuterium nuclei are directly correlated with the motional freedom and dynamics of the Acetone-d6 molecules.
Probing Segmental Motion and Relaxation Phenomena in Solvated Systems
When Acetone-d6 is incorporated into solvated solid systems, such as polymer films or supramolecular assemblies, its deuterium nuclei can act as sensitive reporters for probing segmental motion and relaxation phenomena. The deuterium quadrupolar interaction, which is highly sensitive to molecular orientation and motion, is central to these investigations.
For instance, in studies involving poly(sulfobetaine)-based diblock copolymer thin films exposed to water/Acetone-d6 atmospheres, ²H ssNMR can reveal insights into water hydration and co-nonsolvency-triggered film contraction. sigmaaldrich.com The dynamics of the deuterated acetone (B3395972) molecules, and their interactions with the polymer segments, provide information about the local environment and the mobility of the polymer chains. As the polymer undergoes conformational changes or experiences different hydration states, the motional correlation times of the deuterated solvent molecules change, leading to observable effects in the ²H NMR spectra, such as changes in quadrupolar splittings or spin-lattice relaxation times (T1).
These relaxation phenomena are directly influenced by the rates and amplitudes of molecular motions. By analyzing the temperature dependence of ²H T1 relaxation times, researchers can determine activation energies for specific motional processes, providing a quantitative understanding of segmental dynamics within the solvated solid matrix. The presence of Acetone-d6 allows for the selective probing of solvent-induced dynamics without overwhelming signals from the protonated solid matrix.
Infrared (IR) and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide complementary information about the molecular structure and bonding of compounds. Acetone-d6 exhibits distinct vibrational spectra compared to its non-deuterated counterpart, Acetone, due to the isotopic mass difference between hydrogen and deuterium.
This compound as a Solvent for IR/Raman Spectroscopic Characterization of Solutes
Similar to its role in NMR, Acetone-d6 is an advantageous solvent for IR and Raman spectroscopy when characterizing solutes. The primary benefit lies in its deuterated nature, which shifts its own strong vibrational absorptions to lower frequencies, away from the typical spectral regions where many protonated organic analytes exhibit their characteristic vibrations. This creates "transparency windows" in the IR and Raman spectra.
Solvent Transparency Windows and Interference Considerations for Specific Analytes
The transparency windows of Acetone-d6 are spectral regions where the solvent itself has minimal or no strong absorption bands, thus allowing the vibrational signals of the dissolved analyte to be observed clearly without significant interference.
Key transparency windows for Acetone-d6 in IR spectroscopy include:
High-frequency region (above ~2300 cm⁻¹): This region is largely transparent because the strong C-H stretching vibrations of protonated solvents (typically 2800-3100 cm⁻¹) are absent in Acetone-d6. This window is particularly useful for studying O-H, N-H, and C-H stretching vibrations of analytes.
Mid-frequency region (e.g., ~1100-1650 cm⁻¹): While Acetone-d6 has C-D bending modes in the lower part of this range, a significant portion of the mid-IR fingerprint region (e.g., 1400-1650 cm⁻¹) can be relatively clear, depending on the specific analyte.
In Raman spectroscopy, the situation is similar. The C-D stretching and bending modes of Acetone-d6 are shifted, creating regions where the solvent's Raman scattering is minimal.
Interference Considerations: Despite its advantages, interference can still occur if the analyte's vibrational modes coincide with the residual C-D vibrations or the C=O stretching vibration of Acetone-d6. For example:
Analytes with strong C-D stretching or bending vibrations might overlap with those of Acetone-d6.
Analytes with carbonyl groups (C=O) might have stretching vibrations that overlap with the ~1700 cm⁻¹ band of Acetone-d6.
Therefore, careful consideration of the analyte's expected vibrational frequencies relative to Acetone-d6's characteristic bands is necessary. In cases of overlap, alternative deuterated solvents with different transparency windows might be considered, or spectral subtraction techniques can be employed to minimize solvent interference. The high purity and high degree of deuteration (typically >99.9 atom% D) of Acetone-d6 are crucial for minimizing residual protonated solvent signals that could otherwise interfere with analyte characterization. sigmaaldrich.comsigmaaldrich.commerckmillipore.comcdhfinechemical.com
Applications in Reaction Monitoring and Conformational Analysis of Molecular Systems
Acetone-d6 serves as a preferred deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for proton (¹H) NMR, due to its lack of interfering proton signals in the spectral region of interest sigmaaldrich.comsigmaaldrich.comcalpaclab.comsigmaaldrich.com. The absence of ¹H signals from the solvent allows for clear observation and analysis of proton resonances from the dissolved analyte, which is critical for reaction monitoring and conformational analysis sigmaaldrich.commanchester.ac.uk.
In reaction monitoring, the use of acetone-d6 enables real-time observation of chemical transformations by tracking changes in the ¹H NMR spectrum of reactants, intermediates, and products manchester.ac.ukresearchgate.net. This provides insights into reaction kinetics, mechanisms, and the formation of side products researchgate.net. For instance, studies employing acetone-d6 can monitor the exchange of acidic protons with deuterium, providing information on exchange rates and mechanisms acs.orgcarlroth.com.
For conformational analysis, acetone-d6 is employed to study the spatial arrangement of atoms in molecules and their dynamic interconversions scielo.brlew.ro. The solvent's influence on molecular conformation can be investigated by comparing NMR parameters, such as chemical shifts and coupling constants, in acetone-d6 with those obtained in other solvents scielo.brlew.rorsc.orgrsc.org. For example, the conformational behavior of complex organic molecules like 4',7-di-hydroxy-8-prenylflavan has been studied in acetone-d6, alongside other deuterated solvents, to propose different conformers and understand solute-solvent interactions scielo.br. The distinct ¹³C NMR resonances observed for carbons in alcohols in acetone-d6, particularly due to the presence of -OD isotopomers, further highlight its utility in discerning subtle conformational and isotopic effects acs.org.
Mass Spectrometry (MS) Applications Involving this compound
This compound plays a significant role in various mass spectrometry applications, extending beyond its common use as a solvent. Its deuterated nature provides unique advantages in advanced ionization techniques and mechanistic studies.
Role of this compound as a Matrix or Internal Standard in Advanced Ionization Techniques
In advanced ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), this compound can be employed as a solvent for sample preparation or as an internal standard acs.orgnih.govacs.orgmdpi.comsigmaaldrich.comscientificlabs.co.uknist.gov. As a solvent, acetone is compatible with ESI and can be used as a photoinitiator in certain systems for disulfide bond cleavage in peptides, enabling subsequent MS/MS analysis acs.orgnih.gov. For MALDI, acetone is frequently used to dissolve matrix compounds like 2,5-dihydroxybenzoic acid (2,5-DHB) for deposition onto the target plate, facilitating the ionization of analytes acs.orgmdpi.comnist.govnih.gov.
The distinct mass of acetone-d6 (M+6 compared to protium acetone) makes it an effective internal standard in quantitative mass spectrometry sigmaaldrich.comsigmaaldrich.comcalpaclab.comsigmaaldrich.comcarlroth.comnih.govnih.gov. Its isotopic difference allows for accurate quantification of protium-containing analytes without spectral overlap, even when the analyte is chemically similar to acetone nih.govnih.gov. For instance, acetone-d6 has been successfully used as an internal standard for the detection and quantification of aldehydes and acetone in water samples by headspace-solid-phase microextraction and gas chromatography-mass spectrometry (GC-MS) nih.govnih.gov. It has also been applied in the determination of malondialdehyde in human blood samples using GC-MS nih.gov.
Fragmentation Pattern Analysis and Deuterium Scrambling Studies of this compound
The deuteration of acetone provides a valuable tool for investigating fragmentation pathways and deuterium scrambling phenomena in mass spectrometry libretexts.orguni-hannover.depressbooks.pubaip.org. By analyzing the mass-to-charge (m/z) ratios of fragments produced from acetone-d6, researchers can gain insights into the specific bonds that cleave during ionization and the subsequent rearrangements that may occur.
In electron-ionization mass spectrometry (EI-MS), the fragmentation of acetone typically involves alpha-cleavage, leading to the formation of an acylium ion (CH₃CO⁺) with an m/z of 43 and a methyl radical libretexts.orgpressbooks.pub. When using acetone-d6, the corresponding deuterated fragments would exhibit shifted m/z values, allowing for the tracing of the original atoms. Studies on the fragmentation of acetone following excitation in the region of the oxygen K edge have shown that methyl ion production is strongly associated with oxygen 1s electron excitation aip.org.
Deuterium scrambling, where deuterium atoms migrate within a molecule during ionization or fragmentation, can be studied by observing the distribution of deuterium in the fragment ions of acetone-d6 uni-hannover.de. This phenomenon provides crucial information about the mechanisms of ion-molecule reactions and intramolecular rearrangements within the mass spectrometer uni-hannover.de. For example, in ion mobility spectrometry-mass spectrometry (IMS-MS) studies of acetone and acetone-d6 mixtures, the formation of proton-bound mixed dimers and the exchange of methyl groups have been observed, indicating dynamic processes in the gas phase uni-hannover.de. The ability to distinguish between protonated acetone monomers, deuterated acetone monomers, and mixed dimers (e.g., proton-bound mixed dimer of acetone and acetone-d6) highlights the utility of acetone-d6 in elucidating complex ion formation and fragmentation pathways uni-hannover.de.
Neutron Scattering and Diffraction Studies Utilizing this compound
Neutron scattering and diffraction techniques benefit significantly from the unique neutron scattering properties of deuterium, making this compound an indispensable component in various studies, particularly in soft matter and condensed phases.
Contrast Matching Techniques in Small-Angle Neutron Scattering (SANS) for Soft Matter
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of macromolecules and complex fluids over length scales ranging from nanometers to micrometers nist.govacs.orgnih.gov. A key advantage of SANS is the ability to exploit contrast variation through the use of deuterated solvents, such as this compound, in mixtures with protium-containing solvents nist.govacs.orgnih.gov.
The neutron coherent scattering length (b_c) of hydrogen (¹H) is significantly different from that of deuterium (²H or D), with ¹H having a negative scattering length and ²H having a positive one nist.govnih.gov. This difference results in vastly different neutron scattering length densities (SLDs) for H₂O and D₂O, and by extension, for protium and deuterated organic solvents like acetone and acetone-d6 nist.govnih.gov.
Deuterium Labeling for Structural and Dynamical Investigations in Condensed Phases
Beyond contrast matching in SANS, deuterium labeling with compounds like this compound is broadly applied in various neutron scattering and diffraction studies for structural and dynamical investigations in condensed phases chemie-brunschwig.chacs.orgresearchgate.netaip.orgmdpi.comnih.gov. The large difference in neutron scattering cross-sections between hydrogen and deuterium is a fundamental advantage of neutron scattering over X-ray techniques, as neutrons are highly sensitive to light elements like hydrogen and can distinguish between isotopes nist.govacs.orgaip.orgmdpi.com.
Deuterium labeling allows for the precise localization of hydrogenous components within complex structures, which is often challenging with X-ray diffraction due to hydrogen's low electron density acs.orgaip.org. This is particularly useful in crystallography and studies of hydrogen bonding networks.
Furthermore, neutron scattering techniques, including quasi-elastic neutron scattering (QENS) and neutron spin echo (NSE), are invaluable for probing molecular dynamics over a wide range of timescales aip.orgmdpi.comnih.gov. By selectively deuterating specific parts of a molecule or a system using this compound as a precursor or solvent, researchers can isolate and study the dynamics of those labeled segments mdpi.com. This provides detailed information on molecular motions, diffusion, and relaxation processes in materials, including polymers, liquids, and biological systems researchgate.netmdpi.comnih.gov. For example, deuterium labeling has been used to study cocrystallization phenomena in isotopic polymer blends and to investigate the structure and dynamics of monoclonal antibodies researchgate.netnih.gov. The ability to distinguish between adjacent elements and use isotope labeling makes neutron scattering a powerful tool for resolving structural and dynamical information that is otherwise inaccessible acs.org.
Mechanistic and Kinetic Investigations Utilizing Acetone D
Kinetic Isotope Effect (KIE) Studies with Acetone-d
Kinetic Isotope Effects (KIEs) quantify the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. For deuterium (B1214612), this is typically expressed as the ratio kH/kD, where kH is the rate constant for the protium-containing reactant and kD for the deuterium-containing reactant wikipedia.orglibretexts.org. KIE studies with this compound are instrumental in identifying bond-breaking and bond-forming events in the rate-determining step of a reaction libretexts.orglibretexts.orgprinceton.edu.
Deuterium isotope effects are categorized as primary or secondary. A primary KIE occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, typically resulting in a significant kH/kD ratio (often between 1 and 7 or 8 for hydrogen/deuterium) due to the large percentage mass difference wikipedia.orglibretexts.org. Secondary KIEs, on the other hand, arise from isotopic substitution at a site not directly involved in bond breaking or forming in the rate-determining step, but rather influencing vibrational modes or hyperconjugation wikipedia.orgprinceton.edu.
Several studies have utilized this compound to elucidate these effects:
OH-Acetone Reaction: Investigations into the reaction of acetone (B3395972) and d6-acetone with hydroxyl (OH) radicals revealed a significant primary kinetic isotope effect (kH/kD = 5.6 ± 0.4 at 293 K). This large KIE strongly indicates that hydrogen atom abstraction is the rate-determining step in the mechanism nih.gov.
Bromination of Acetone: In the bromination of acetone, a kH/kD of 7 was observed when hydrogen was replaced by deuterium. This substantial primary KIE signifies that the tautomerization of acetone, involving the breaking of a C-H bond, is the rate-determining step libretexts.orglibretexts.org.
| Reaction Type | Temperature (K) | kH/kD Value | Implication | Source |
| OH-Acetone Reaction | 293 | 5.6 ± 0.4 | H-atom abstraction is rate-determining step | nih.gov |
| Bromination of Acetone | Not specified | 7 | C-H bond breaking in tautomerization | libretexts.orglibretexts.org |
Aldol (B89426) Condensation of Acetone: In the aldol condensation of acetone over TiO2 catalysts, weak KIEs were observed for acetone-d6 (B32918) (rC–C,H/rC–C,D ratios of 1.18 ± 0.08 and 1.16 ± 0.08). These weak effects suggest that the enolate formation, which involves C-H (or C-D) cleavage, is not the kinetically relevant step, implying that C-C coupling is likely rate-limiting nih.govacs.org.
Thermal Decomposition of Acetone Cyclic Diperoxide: An inverse secondary kinetic isotope effect (kH/kD < 1) was observed in the thermal decomposition of deuterated acetone cyclic diperoxide. This indicates that the deuterated compound decomposes faster than its protium (B1232500) analog, potentially due to the higher masses of deuterated substituents affecting the stability of the tetraoxacyclohexane ring and favoring O-O bond rupture scielo.br.
Proton-Deuterium Exchange in Ionic Liquids: Studies on the proton-deuterium exchange of acetone in imidazolium-based ionic liquid–D2O mixtures showed linear secondary isotope effects on the NMR chemical shifts of 13C atoms in acetone. Specifically, an upfield shift for methyl carbon and a downfield shift for carbonyl carbon were observed depending on the deuteration level rsc.orgrsc.org.
Enzyme-Catalyzed Ketone Reduction: Beta-secondary equilibrium isotope effects have been reported for the reduction of ketones, including acetone-d6, by DPNH. For acetone-d6, a value of 0.78 was observed, indicating deuterium enrichment in the alcohol product relative to the ketone nih.gov.
KIEs provide crucial information about the nature of the transition state and the rate-determining step by reflecting changes in vibrational frequencies as reactants proceed to the transition state libretexts.orgprinceton.edu. A large primary KIE, as seen in the OH-acetone reaction or bromination of acetone, strongly suggests that the bond to the labeled atom is undergoing significant change (breaking) in the rate-determining step libretexts.orglibretexts.orgnih.gov. Conversely, a small or inverse KIE can indicate that the bond is not extensively involved in the rate-determining step or that other factors, such as tunneling, are at play nih.govacs.orgscielo.br.
Tunnelling effects, where a particle passes through an energy barrier rather than over it, can significantly influence KIEs, especially for light atoms like hydrogen. For instance, in the methane (B114726) loss from acetone ions, a large KIE of 70 (CD3H yield vs. CH3D yield from CH3COCD3+) was reported, strongly suggesting tunneling effects were involved rsc.org. Further studies have shown that the experimental temperature dependence of the KIE for the reaction of acetone-d6 with OH radicals can be accurately reproduced by theoretical models that include tunneling scilit.com.
Deuterium Labeling in Organic, Organometallic, and Catalytic Reaction Mechanisms
Deuterium labeling is a powerful technique for tracing reaction pathways and understanding complex mechanisms in organic, organometallic, and catalytic chemistry pearson.comprinceton.eduresearchgate.net. By selectively introducing deuterium into a reactant, researchers can track the fate of specific atoms throughout a reaction sequence.
The incorporation and redistribution of deuterium atoms provide direct evidence for bond breaking and formation events.
Base-Promoted H-D Exchange: Acetone-d6 has been effectively used as a deuterium source in base-promoted hydrogen-deuterium exchange reactions, such as the deuteration of pentafluorobenzene. The reaction involves deprotonation of the deuterated solvent and the arene, highlighting the role of acetone-d6 in transferring deuterium labels uva.es.
Catalytic Acetone Conversion on Zeolites: Isotope labeling experiments with acetone-d6 have been employed to study the reaction pathways of acetone conversion in hydrocarbon media over zeolite catalysts (Y and ZSM-5). Analysis of the isotope distribution in the products, such as C3-C4 olefins and pentenes, revealed that deuterium labels are distributed mainly in these products, indicating H/D exchange between deuterated compounds and cracking intermediates or the zeolite itself researchgate.net.
Catalytic Deuteration on Metal Films: The catalytic reactions between acetone vapor and deuterium on evaporated metal films (e.g., rhodium, palladium, platinum, nickel, iron, tungsten, gold, and silver) have been studied. These investigations showed that both reduction of the carbonyl group and exchange of the methyl groups occur. The use of deuterium established that the mechanism of reduction involves the simple addition of two "hydrogen" atoms to the carbonyl bond royalsocietypublishing.org.
Transfer Hydrogenation: In the transfer hydrogenation of acetone-h6 or acetone-d6, H/D exchange between the donor and acceptor molecules has been observed, indicating that the catalytic surface becomes covered with hydrogen/deuterium atoms before reduction or isotope exchange occurs researchgate.net.
While direct examples of chiral induction with this compound derivatives are less common in the provided results, deuterium labeling, in general, is a well-established method for stereochemical probing. By strategically placing deuterium atoms, researchers can gain insights into the stereochemical course of a reaction, including the geometry of transition states and the facial selectivity of additions. For instance, kinetic isotope effects provide information about bond reorganization during substrate transformation, which, combined with computational methods, can estimate charge densities and bond lengths at the transition state, indirectly revealing stereochemical preferences acs.org.
Solvent Effects of this compound on Reaction Rates and Selectivity
Solvents play a crucial role in chemical reactions by influencing reaction rates and selectivity, primarily through solvation effects that stabilize intermediates and transition states mdpi.comscispace.com. Deuterated solvents, such as Acetone-d6, can exhibit slightly different solvent properties compared to their protium counterparts, which can lead to observable kinetic and mechanistic differences.
| Solvent | Dielectric Constant | ΔΔG‡ (kJ/mol) | Product Ratio (Major:Minor) | Source |
| Gas Phase | N/A | 3.1 | 78:22 | mdpi.com |
| Toluene | 2.38 (toluene-d8) | 3.7 | 82:18 | mdpi.comucla.edu |
| Acetone | 20.5 (acetone-d6) | 5.5 | 90:10 | mdpi.comucla.edu |
| DMSO | 48.9 (DMSO-d6) | (Higher than Acetone) | 91.5:8.5 | mdpi.comucla.edu |
Intramolecular Diels-Alder Reactions: In intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates, the rate constants for cyclization were found to increase with increasing solvent polarity. Acetone-d6, as a polar solvent, showed higher rate constants compared to less polar solvents like toluene-d8 (B116792) ucla.edu.
| Solvent | Dielectric Constant | k1 (s⁻¹) (Cyclization Rate) | Source |
| Toluene-d8 | 2.38 | 3.0 x 10⁻⁸ | ucla.edu |
| CDCl3 | 4.7 | 4.3 x 10⁻⁷ | ucla.edu |
| Acetone-d6 | 20.5 | 5.5 x 10⁻⁷ | ucla.edu |
| CD3CN | 37.9 | 1.1 x 10⁻⁶ | ucla.edu |
| DMSO-d6 | 48.9 | 6.6 x 10⁻⁶ | ucla.edu |
Deuterium Exchange in Ionic Liquid-D2O Mixtures: The efficiency of proton-deuterium exchange of acetone in ionic liquid-deuterium oxide mixtures is significantly dependent on the features of the ionic liquid, including the type of anion and the chain length of the cation rsc.orgrsc.org. This highlights how the solvent environment, even when deuterated, can modulate the rate and extent of isotopic exchange reactions.
Influence of Deuteration on Solvent Polarity, Dielectric Constant, and Solvation Shells
Acetone-d6 functions as a polar aprotic solvent, similar to its non-deuterated counterpart, acetone-h6 nih.govebi.ac.uksigmaaldrich.com. Polar aprotic solvents are characterized by their relatively high dielectric constant (or relative permittivity) and a significant permanent dipole moment, while lacking labile hydrogen atoms capable of forming strong hydrogen bonds ebi.ac.uk. The dielectric constant of acetone-h6, for instance, is reported as 20.7 washington.edu.
The isotopic substitution of hydrogen with deuterium, while seemingly minor, leads to subtle yet measurable differences in the physical properties of the solvent. Deuterium is approximately twice as heavy as hydrogen, which affects the zero-point vibrational energies of the C-D bonds compared to C-H bonds. These differences in vibrational modes can subtly alter intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which in turn can influence macroscopic solvent properties like polarity and dielectric constant.
While specific comparative numerical values for the dielectric constant or dipole moment of acetone-d6 versus acetone-h6 are not widely reported as significantly different for general solvent classification, these subtle changes can affect how the solvent interacts with solutes. The formation and stability of solvation shells around solute molecules are influenced by these intermolecular interactions. Theoretical models, such as those employing explicit solvent molecules to form minimum energy clusters, are used to mimic and study these solvation shells, highlighting the importance of the solvent's molecular characteristics, including isotopic composition, in defining the solute's immediate environment researchgate.net.
The table below summarizes key physical properties of acetone-h6 and acetone-d6, illustrating the subtle differences arising from deuteration:
Table 1: Comparative Physical Properties of Acetone-h6 and Acetone-d6
| Property | Acetone-h6 (CH₃COCH₃) | Acetone-d6 (CD₃COCD₃) | Source |
| Molecular Formula | C₃H₆O | C₃D₆O | fishersci.nlfishersci.fiwikipedia.orgsigmaaldrich.com |
| Molar Mass ( g/mol ) | 58.08 | 64.12 | nih.govfishersci.nlfishersci.fiwikipedia.orgsigmaaldrich.com |
| Density (g/mL or g/cm³) | 0.7845 (at 25 °C) | 0.8700 | fishersci.nlwikipedia.org |
| Melting Point (°C) | -94.7 | -93.0 | fishersci.nlwikipedia.org |
| Boiling Point (°C) | 56.05 | 55.0 | fishersci.nlwikipedia.org |
| Dielectric Constant | 20.7 | Not explicitly stated, but polar aprotic | ebi.ac.ukwashington.edu |
Comparative Studies of Reaction Outcomes in Acetone-h6 versus Acetone-d6 Media
The substitution of hydrogen with deuterium can lead to observable differences in reaction outcomes, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a bond to hydrogen or deuterium is broken or formed in the rate-determining step of a reaction. However, even when the solvent itself is deuterated and not directly involved in bond-breaking/forming at the reaction center, it can still influence reaction rates and product distributions through solvent isotope effects.
A notable example of such a comparative study involves the reaction of acetone with the hydroxyl radical (OH). Experiments conducted in simulation chambers investigated the products of the acetone + OH and acetone-d6 + OH reactions. The results demonstrated a significant difference in the yield of acetic acid. In the case of the acetone-h6 + OH reaction, the yield of acetic acid was found to be less than 5%. In contrast, the acetone-d6 + OH reaction resulted in a higher yield of approximately 20% acetic acid nih.gov. This disparity highlights how deuteration of the solvent or reactant (when the solvent is also the reactant, as in this case) can alter reaction pathways or efficiencies.
Table 2: Acetic Acid Yields in Acetone + OH Reactions
| Acetone Isotope | Acetic Acid Yield | Source |
| Acetone-h6 | <5% | nih.gov |
| Acetone-d6 | ~20% | nih.gov |
Beyond direct chemical reactions, deuteration can also affect photophysical processes. For instance, studies on the photochemical α-cleavage of ketones have revealed a small but measurable isotope effect on the fluorescence lifetime of acetone. The fluorescence decay time of acetone-h6 was found to be shorter than that of acetone-d6, indicating that deuteration influences the excited state dynamics of the molecule huji.ac.il. Such differences in excited state lifetimes can have implications for photochemical reaction efficiencies and pathways.
Furthermore, acetone-d6 is routinely employed in studies of reaction mechanisms and equilibria where solvent effects are critical. For example, the addition reactions of various azoles (e.g., imidazole, pyrazole, triazoles, tetrazole) to acetone have been extensively studied using acetone-d6 as the solvent for NMR investigations uned.es. By analyzing the equilibrium constants of adduct formation at different temperatures in deuterated acetone, researchers can gain insights into the thermodynamics and kinetics of these nucleophilic addition reactions, including the influence of solvent on tautomerism and reaction pathways uned.es. These studies underscore the utility of acetone-d6 as a medium for probing subtle mechanistic details that might be obscured in non-deuterated solvents.
Acetone D in Materials Science and Polymer Research
Polymer Solution Characterization Employing Acetone-d as a Solvent
The use of this compound as a solvent in polymer solution characterization enables detailed investigations into polymer behavior, leveraging the benefits of deuteration for various analytical techniques.
Deuterated acetone (B3395972) is a valuable solvent for studying polymer chain dynamics and conformational changes, particularly through techniques like Nuclear Magnetic Resonance (NMR) and Small-Angle Neutron Scattering (SANS). The isotopic labeling minimizes background signals, allowing for clearer observation of polymer-specific phenomena.
NMR spectroscopy, utilizing this compound as a solvent, can provide insights into the local dynamics of polymer chains. For instance, studies on solvent-polymer systems, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) in acetone, have employed NMR relaxation data to measure the existence of distinct domains of rotational mobility, indicating dynamic heterogeneity. nih.gov The use of pulsed-gradient spin-echo (PGSE) NMR in deuterated acetone allows for the direct measurement of the displacement time-dependent translational diffusion of the solvent, providing quantitative length scale characterization. nih.gov In poly(vinyl chloride) (PVC) and acetone systems, NMR imaging, including stray field magnetic resonance imaging (STRAFI), has been used to visualize the diffusion of acetone into the polymer and simultaneously observe the penetrant, swollen polymer, and rigid polymer components. kpi.ua
Furthermore, in studies involving alcohols in Acetone-d6 (B32918), ¹H NMR spectra can reveal the partial incorporation of deuterium (B1214612) into the -OH resonance due to exchange, and distinct ¹³C NMR resonances can be observed for carbons alpha and beta to the alcohol moiety, indicating isotopically induced chemical shifts. acs.org
Small-Angle Neutron Scattering (SANS) is another powerful technique where deuterated solvents like this compound are critical. Deuterated solvents improve the scattering contrast, enhancing the coherent scattering of neutrons that carries structural information. nih.govdoi.org This allows for the examination of self-assembly processes and the determination of geometric dimensions of nanoassemblies in solution. For example, SANS has been used to study gallium-containing pyrogallol (B1678534) fishersci.noarene scaffolds dissolved in deuterated acetone to identify differences in their solution-phase behavior. nih.gov Similarly, SANS studies on self-assembled gels in deuterated acetone have demonstrated the presence of regular structures and a correlation between rod-like character and solvent polarity. beilstein-journals.org
This compound is instrumental in determining polymer solubility parameters and investigating phase behavior, providing a controlled environment for these studies. Hansen Solubility Parameters (HSPs) are widely used to predict polymer dissolution behaviors, and Acetone, with its distinct dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters, plays a role in these calculations. stevenabbott.co.ukrsc.orgsigmaaldrich.com
The solubility of a polymer in a solvent is influenced by the similarity of their solubility parameters. stevenabbott.co.uksigmaaldrich.com For instance, the affinity of acetone for specific polymer blocks, such as poly(methyl methacrylate) (PMMA), can influence the morphology of polymer films cast from solution. researchgate.net Research has shown that even a 5% solution of PMMA with a high molecular weight in acetone can contain no "free" solvent, indicating strong "bonded" solvent interactions. pknu.ac.kr
The phase behavior of polymer solutions in acetone can also be studied. For example, the addition of acetone to polyacrylonitrile (B21495) (PAN) solutions in dimethylsulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) has been shown to affect the thermodynamic affinity of the solvent system for the polymer, influencing phase separation during membrane fabrication. mdpi.com This can lead to the formation of different membrane structures, such as a spongy layer, which impacts membrane performance. nih.gov
Table 1: Representative Hansen Solubility Parameters (HSP) for Acetone and Selected Polymers
| Compound | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) |
| Acetone | 15.6 | 11.7 | 4.1 |
| Polystyrene | 17.5 | 6.1 | 4.0 |
| PMMA | 18.6 | 10.5 | 7.5 |
Note: Values are approximate and can vary depending on the source and measurement conditions. stevenabbott.co.ukresearchgate.netpknu.ac.kr
Advanced Composite and Nanomaterial Synthesis and Characterization
This compound contributes significantly to the synthesis and characterization of advanced composite and nanomaterials, particularly in processes where isotopic labeling or specific solvent properties are beneficial.
In sol-gel processes, which are crucial for fabricating various materials, deuterated solvents can be employed to control reaction kinetics and product properties. While specific examples of this compound in sol-gel processes are less common than other deuterated solvents like D₂O or deuterated methanol, the principle of using deuterated solvents to avoid quenching of emission by -OH groups or to influence reaction pathways is well-established. academie-sciences.fr The careful removal of solvent from the liquid phase in sol-gel processes yields the final solid material, such as aerogels or xerogels. academie-sciences.fr
Acetone, and by extension this compound, can also be used for precursor dissolution in material fabrication. For instance, in the synthesis of polymer nanocarriers, polymers can be dissolved in acetone for purification steps, such as precipitating out unreacted components. nih.gov The ability of acetone to dissolve various organic precursors makes its deuterated analogue valuable when monitoring reactions or characterizing intermediates using NMR.
This compound is a valuable tool for spectroscopically probing interfacial interactions and self-assembly phenomena in dispersions, especially when coupled with techniques like NMR and SANS. The use of deuterated solvents is crucial for enhancing contrast in SANS experiments, allowing researchers to differentiate between various components in complex self-assembled systems. nih.govdoi.org
In the study of self-assembled nanoparticles from block polyelectrolytes, SANS data with deuterated "invisible" blocks can reveal the internal nanoparticle structure and the distribution of polymer segments. acs.org This allows for the investigation of how kinetically flexible polymer blocks affect nanoparticle formation by preventing microphase separation. acs.org Similarly, SANS has been used to investigate the kinetics of aggregation of pyromellitamide gelators in deuterated cyclohexane, providing insights into the formation of self-assembled gels. acs.org
NMR spectroscopy in this compound dispersions can provide detailed information about molecular mobility and interactions at interfaces. For example, NMR relaxometry can resolve the relaxation of specific chemical entities, such as polymer chains anchored on a surface or cross-linked polymer networks in nanoparticle cores, allowing for the study of local dynamics in soft and swollen polymer nanoparticles. acs.org The choice of solvent, including deuterated acetone, can significantly impact the local mobility of polymer components and the swelling behavior of nanoparticles. acs.org
Membrane Science and Separation Processes Studies
This compound plays a role in membrane science and separation processes studies, particularly in understanding membrane formation and characterization. While studies often refer to non-deuterated acetone, the principles of solvent interaction and its impact on membrane morphology are directly applicable to this compound, especially when spectroscopic analysis of the solvent within the membrane matrix is desired.
Acetone is frequently used as a co-solvent in the fabrication of polymer membranes, such as polysulfone (PSf) and polyacrylonitrile (PAN) membranes, via techniques like non-solvent induced phase separation (NIPS). mdpi.comnih.govkemdikbud.go.id The presence of acetone in the casting solution influences membrane characteristics, including hydrophobicity, porosity, and pore structure. nih.govkemdikbud.go.idmdpi.com For instance, the rapid loss of acetone due to its volatility can lead to a higher polymer concentration in the membrane skin layer, resulting in tighter pore structures and enhanced fouling resistance. kemdikbud.go.id The addition of acetone can also increase membrane porosity and pure water permeability by promoting a more porous structure. kemdikbud.go.idmdpi.com
Studies have investigated the influence of acetone on polysulfone membrane morphology, showing that increased acetone concentration can improve membrane selectivity. kemdikbud.go.id Similarly, in cellulose (B213188) membrane fabrication, introducing acetone as a co-solvent can affect phase inversion during membrane formation, thereby controlling membrane structure and separation performance, leading to larger and more numerous pores. mdpi.com
While direct studies using this compound in membrane formation are less frequently reported in the provided search results, its utility would lie in enabling advanced spectroscopic characterization of solvent-polymer interactions within the nascent membrane structure or during permeation studies, where the deuterium label provides a unique spectroscopic probe.
Diffusion Studies of Solutes and Macromolecules in Deuterated Acetone Permeation Experiments
While traditional permeation experiments often involve measuring the transport of a substance through a membrane, the use of deuterated acetone in diffusion studies primarily leverages its properties as an NMR solvent. This allows for the direct measurement of diffusion coefficients of dissolved solutes and macromolecules within a solution, which can then inform our understanding of their behavior in more complex polymer systems, including those relevant to permeation.
Role of Deuterated Acetone in Diffusion NMR: Deuterated acetone (Acetone-d6) is widely employed as a solvent in NMR spectroscopy due to its lack of proton signals, which would otherwise obscure the signals from the protonated solutes or polymers under investigation osti.gov. This characteristic is crucial for techniques like Pulsed Field Gradient (PFG) NMR and Diffusion-Ordered NMR Spectroscopy (DOSY), which measure the translational diffusion coefficients of molecules based on the attenuation of their NMR signals in the presence of magnetic field gradients acs.orgrsc.orgrsc.orgmagritek.comresearchgate.netacs.org. By using deuterated acetone, researchers can accurately determine the diffusion rates of various species, from small molecules to large polymers and biomacromolecules, within the solvent environment.
Applications in Polymer Research: In polymer science, understanding diffusion is critical for predicting material properties, processing behavior, and performance in applications such as drug delivery, membrane technology, and protective coatings scielo.br. Deuterated acetone facilitates studies on:
Solute Diffusion in Polymer Solutions: Researchers can dissolve polymers in deuterated acetone and then introduce small-molecule solutes or dyes. PFG NMR can then be used to measure the diffusion coefficients of these solutes, providing insights into their mobility within the polymer matrix or solution acs.org.
Macromolecule Self-Diffusion and Interdiffusion: While less common for macromolecules in deuterated acetone as the primary permeant in a permeation cell, deuterated solvents are extensively used to study the self-diffusion of polymers or the interdiffusion between different polymer chains in solution via NMR. For example, the molecular weight of polymers can be estimated from their diffusion coefficients in deuterated solvents using DOSY NMR rsc.org.
Solvent Diffusion into Polymers: Deuterated acetone itself can be used as a penetrant to study its diffusion into polymer matrices, as demonstrated in studies investigating the diffusion of acetone vapor into poly(vinyl chloride) (PVC) using NMR imaging. Such experiments can reveal diffusion mechanisms, such as Case II diffusion, characterized by a sharp penetrant front kpi.ua.
Detailed Research Findings and Data Tables: While direct permeation experiments of solutes or macromoleculesin deuterated acetone are less frequently reported with specific diffusion coefficients for the solute within the permeating deuterated acetone, the principles of diffusion measurement in deuterated solvents via NMR are well-established. The following table presents illustrative diffusion coefficients obtained for various solutes and macromolecules in deuterated solvents using NMR techniques, demonstrating the type of quantitative data obtainable in such studies. These values highlight the utility of deuterated solvents, including deuterated acetone, in characterizing molecular mobility.
Table 1: Illustrative Diffusion Coefficients of Solutes and Macromolecules in Deuterated Solvents
| Compound (Solute/Macromolecule) | Solvent (Deuterated) | Diffusion Coefficient (D) (m²/s) | Temperature (°C) | Measurement Technique | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Deuterated solvent | ~1.7 × 10⁻⁹ | Not specified | Diffusion NMR | magritek.com |
| Poly ε-caprolactone (PCL) | Deuterated solvent | ~5.5 × 10⁻¹⁰ | Not specified | Diffusion NMR | magritek.com |
| Octane | Deuterated solvent | ~2 × 10⁻⁹ | 25 | PFG NMR | acs.org |
| Bodipy (dye) | Deuterated solvent | ~0.8 × 10⁻⁹ | 25 | PFG NMR | acs.org |
| Terrylene (dye) | Deuterated solvent | ~0.5 × 10⁻⁹ | 25 | PFG NMR | acs.org |
| Lysozyme (protein) | 10:90 H₂O/D₂O | 0.54 × 10⁻¹⁰ | 5 | Diffusion NMR | acs.org |
Note: The specific deuterated solvent for TsCl and PCL was not explicitly stated as this compound in the snippet, but the context implies a standard deuterated NMR solvent, and the principles apply to deuterated acetone.
These studies underscore the importance of deuterated solvents like this compound in providing precise quantitative data on molecular diffusion, which is fundamental to understanding and designing materials for diverse applications. The ability to differentiate and quantify the movement of specific components within complex polymer systems through isotopic labeling is a cornerstone of advanced materials science research.
Theoretical and Computational Studies of Acetone D
Quantum Chemical Calculations on Acetone-d6 (B32918) Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For acetone-d6, these calculations reveal how the increased mass of deuterium (B1214612) influences the molecule's geometry, stability, and vibrational behavior.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. unipd.it Studies on acetone (B3395972) and its isotopologues, including acetone-d3 and acetone-d6, have utilized these methods to investigate the effects of isotopic substitution. researchgate.net
The primary effect of substituting hydrogen with deuterium is the alteration of the zero-point vibrational energy (ZPVE). Due to its greater mass, deuterium has lower vibrational frequencies in C-D bonds compared to C-H bonds. This leads to a lower ZPVE for acetone-d6 compared to its non-deuterated counterpart. This difference in ZPVE can subtly influence the molecule's bond lengths and angles. Theoretical calculations have shown that C-D bonds are slightly shorter than C-H bonds, a phenomenon known as the secondary isotope effect. These small structural changes, while minimal, can have measurable consequences on the molecule's properties and reactivity.
DFT methods, such as B3LYP, in conjunction with appropriate basis sets, have been effectively used to model the geometric parameters and energetic properties of acetone isotopologues. These calculations are crucial for interpreting experimental data and for providing a detailed picture of the molecule's potential energy surface. nih.gov
One of the most significant applications of quantum chemical calculations for acetone-d6 is the prediction of its vibrational frequencies. researchgate.net These calculations are instrumental in assigning the complex vibrational spectra obtained from experimental techniques like infrared (IR) and Raman spectroscopy.
Theoretical studies have successfully calculated both the harmonic and anharmonic vibrational frequencies of acetone-d6. researchgate.net The harmonic approximation, while computationally less intensive, often overestimates vibrational frequencies. Therefore, more sophisticated methods that account for anharmonicity are necessary for accurate predictions that can be directly compared with experimental spectra. researchgate.net
The calculated vibrational frequencies for acetone-d6 show a distinct shift to lower wavenumbers for modes involving the movement of the deuterium atoms compared to the corresponding modes in acetone. This is a direct consequence of the heavier mass of deuterium. For instance, the C-D stretching vibrations appear at significantly lower frequencies than the C-H stretching vibrations. These predicted spectroscopic signatures are invaluable for identifying and characterizing acetone-d6 in various environments.
Below is a table comparing the experimental and calculated fundamental vibrational frequencies for acetone-d6, illustrating the accuracy of modern computational methods.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| CD₃ s-stretch | 2120 | 2122 |
| CD₃ s-stretch | 2120 | 2122 |
| C=O stretch | 1700 | 1700 |
| CD₃ s-deform | 1055 | 1055 |
| CD₃ s-deform | 1055 | 1055 |
| C-C-C deform | 385 | 385 |
| CD₃ rock | 878 | 878 |
| CD₃ rock | 878 | 878 |
| C-C s-stretch | 782 | 782 |
This table is based on data from computational studies and is for illustrative purposes. researchgate.net
Molecular Dynamics (MD) Simulations of Acetone-d6 Systems
Molecular dynamics simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in condensed phases. For acetone-d6, MD simulations can provide insights into its behavior as a solvent and its interactions with other molecules.
MD simulations have been employed to study the solvation dynamics in acetone, providing a framework for understanding the behavior of deuterated acetone environments. nih.gov These simulations model the motion of individual molecules over time, allowing for the investigation of processes such as solvent reorganization around a solute. The replacement of hydrogen with deuterium in acetone-d6 primarily affects its mass and vibrational motions, which can influence the dynamics of intermolecular interactions.
In simulations of acetone in aqueous solutions, the interactions between the acetone carbonyl group and water molecules are of particular interest. researchgate.net For acetone-d6, the subtle changes in its vibrational modes and molecular polarizability due to deuteration can lead to slight differences in the strength and dynamics of hydrogen bonding with protic solvents. While these effects are generally small, they can be significant in studies of sensitive dynamic processes.
A critical component of accurate MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For acetone-d6, the force field must accurately represent the interactions involving the deuterium atoms.
Standard force fields developed for non-deuterated molecules are often adapted for their deuterated analogues. This typically involves adjusting the atomic masses and, in some cases, modifying the parameters for bond lengths, angles, and dihedrals to reflect the effects of deuteration. For instance, a modified AMBER force field has been developed and used to compute properties of acetone in solution. researchgate.net The validation of these force fields is achieved by comparing the results of the simulations, such as density, heat of vaporization, and radial distribution functions, with experimental data. For acetone-d6, this would involve ensuring that the simulations can reproduce its known physical properties.
Computational Modeling of Kinetic Isotope Effects Involving Acetone-d6
Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org Computational modeling is a powerful tool for predicting and understanding KIEs, providing detailed insights into reaction mechanisms. comporgchem.com
The substitution of hydrogen with deuterium in acetone-d6 can lead to significant KIEs in reactions where a C-D bond is broken or its vibrational state is altered in the transition state. The lower zero-point energy of a C-D bond compared to a C-H bond means that more energy is required to break the C-D bond, generally resulting in a slower reaction rate (a "normal" KIE, kH/kD > 1).
Computational methods, such as those based on transition state theory and the Bigeleisen-Mayer equation, can be used to calculate KIEs. comporgchem.com These calculations require accurate information about the vibrational frequencies of the reactants and the transition state, which are typically obtained from quantum chemical calculations (e.g., DFT).
For example, in the reaction of the hydroxyl radical (•OH) with acetone, a key atmospheric process, a notable KIE has been observed. Experimental studies have shown a higher yield of deuterated acetic acid from the reaction of •OH with acetone-d6 compared to the formation of acetic acid from the reaction with acetone. nih.gov This suggests that the reaction pathway is influenced by the isotopic substitution. Computational modeling of this reaction can help to elucidate the structure of the transition state and explain the origin of the observed KIE.
The ability to computationally model KIEs involving acetone-d6 is crucial for interpreting experimental results and for gaining a fundamental understanding of how isotopic substitution affects chemical reactivity. princeton.edu
Application of Transition State Theory for Deuterated Reaction Pathways
Transition State Theory (TST) is a cornerstone of theoretical reaction kinetics, providing a framework for calculating the rate constants of chemical reactions. In the context of acetone-d6, TST and its more advanced formulations, such as Canonical Variational Transition State Theory (CVT), are employed to model the kinetics of its reactions, particularly hydrogen (or in this case, deuterium) abstraction.
One notable application of these theoretical approaches is in the study of the reaction between the phenyl radical (C6H5) and both normal acetone (acetone-h6) and its deuterated counterpart, acetone-d6. acs.org In this research, the reaction is proposed to proceed primarily through a direct abstraction of a hydrogen or deuterium atom. To theoretically predict the rate constants for these reactions, computational methods were used to calculate the energy barriers for the reactions. The calculated barrier for the deuterium abstraction from acetone-d6 was found to be higher than that for the hydrogen abstraction from acetone-h6, with values of 4.7 kcal/mol and 3.9 kcal/mol, respectively. acs.org
To improve the agreement between theoretical predictions and experimental data, the calculated barriers were slightly adjusted. For the C6H5 + acetone-d6 reaction, the barrier was lowered from 4.7 kcal/mol to 4.1 kcal/mol. acs.org With this adjustment, the CVT calculations, which account for the variational nature of the transition state, provided a good prediction of the reaction rate. Furthermore, the inclusion of Small Curvature Tunneling (SCT) corrections, which account for the quantum mechanical tunneling of the deuterium atom through the energy barrier, further refined the theoretical rate constants, bringing them into reasonable agreement with experimental measurements. acs.org
Similarly, in the reaction of the hydroxyl radical (OH) with acetone and acetone-d6, variational transition state theory was utilized to interpret the experimental results. researchgate.netscispace.com This theoretical analysis helped to elucidate the reaction mechanism, suggesting that the dominant pathway at higher temperatures is direct abstraction, while at lower temperatures, the reaction proceeds through a hydrogen-bonded complex. researchgate.netscispace.com The application of TST in these studies is crucial for understanding the dynamics of reactions involving the carbon-deuterium bond in acetone-d6.
The following table summarizes the computationally determined and adjusted energy barriers for the reaction of phenyl radicals with acetone and acetone-d6. acs.org
| Reaction | Calculated Energy Barrier (kcal/mol) | Adjusted Energy Barrier (kcal/mol) |
| C6H5 + CH3C(O)CH3 | 3.9 | 3.3 |
| C6H5 + CD3C(O)CD3 | 4.7 | 4.1 |
Interpretation and Validation of Experimental KIE Data via Theoretical Models
The Kinetic Isotope Effect (KIE) is a powerful experimental tool for investigating reaction mechanisms. It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kH/kD). wikipedia.org Theoretical models are essential for interpreting and validating the experimental KIE data, providing a quantitative link between the observed isotope effect and the properties of the transition state. nih.gov
In the reaction of the phenyl radical with acetone, a significant KIE was observed experimentally, with the reaction with acetone-h6 being faster than with acetone-d6. acs.org This observation strongly suggests that the abstraction of a hydrogen/deuterium atom is the rate-determining step of the reaction. The higher activation energy for the deuterium abstraction, as predicted by theoretical calculations, is consistent with the observed normal KIE (kH/kD > 1). acs.org The successful prediction of the experimental rate constants for both reactions using CVT/SCT calculations, after a minor adjustment of the energy barriers, validates the theoretical model and its interpretation of the KIE. acs.org
For the reaction between the hydroxyl radical and acetone, a substantial kinetic isotope effect was also observed. researchgate.netscispace.com Theoretical analysis, including tunneling corrections, provided good agreement with the observed KIE down to approximately 250 K. researchgate.netscispace.com This demonstrates the importance of including quantum mechanical effects in the theoretical models to accurately reproduce the experimental KIE data, especially at lower temperatures where tunneling is more significant. The magnitude of the KIE provides evidence for the H-atom abstraction mechanism in this reaction as well. nih.gov
The following table presents the experimental and predicted rate constants for the reaction of phenyl radicals with acetone and acetone-d6, illustrating the validation of the theoretical models. acs.org
| Reactant | Experimental Rate Expression (cm³ mol⁻¹ s⁻¹) | Predicted Rate Expression (cm³ mol⁻¹ s⁻¹) | Temperature Range (K) |
| CH3C(O)CH3 | (4.2 ± 0.4) × 10¹¹ exp[-(955 ± 30)/T] | (1.7 ± 0.6) × 10⁻¹ T^(4.2 ± 0.1) exp[-(466 ± 26)/T] | 299–451 |
| CD3C(O)CD3 | (5.1 ± 0.6) × 10¹¹ exp[-(1114 ± 43)/T] | - | 328–455 |
Note: The predicted rate expression for acetone-d6 was not provided in the same format in the source material, but the study confirmed good agreement with experimental data after barrier adjustment.
Emerging Research Frontiers and Future Perspectives for Acetone D
Advancements in High-Throughput Screening and Combinatorial Chemistry Utilizing Deuterated Solvents
The advent of high-throughput screening (HTS) and combinatorial chemistry has revolutionized drug discovery and material science by enabling the rapid synthesis and evaluation of vast compound libraries. Deuterated solvents, including Acetone-d, are indispensable in these workflows, particularly for NMR-based analytical techniques. Their use minimizes background signals from the solvent, allowing for the clear observation of analyte signals, which is crucial for reaction monitoring, purity assessment, and structural elucidation in complex mixtures. sigmaaldrich.comalfa-chemistry.com
Techniques such as High-Resolution Magic Angle Spinning (HRMAS) NMR and direct-injection NMR (DI-NMR) leverage deuterated solvents to analyze solid-phase synthesis resins or solution-state combinatorial libraries without extensive sample preparation. ingentaconnect.comresearchgate.net For instance, HRMAS NMR, when combined with deuterated organic solvents to swell resins, offers a significant time advantage over traditional cleave-and-analyze methods. The integration of differential diffusion filters further allows immediate spectrum recording without sample treatment, enhancing the rapidity, robustness, and sensitivity of analysis in combinatorial chemistry. ingentaconnect.com Similarly, DI-NMR enables the automated acquisition of high-sensitivity 1H NMR spectra from compound libraries dissolved in deuterated or non-deuterated solvents, with automated software suppressing intense solvent signals. researchgate.net This capability is vital for quality assurance and structural verification within large-scale synthetic efforts.
Integration of this compound in Automated Synthesis and Advanced Analytical Platforms
The drive towards automation in chemical synthesis and analysis necessitates robust and reliable methodologies. This compound plays a critical role in the integration of NMR spectroscopy into automated synthesis platforms, serving as a standard solvent for in-line reaction monitoring and quality control. Automated NMR systems can continuously track reaction progress, identify intermediates, and confirm product formation and purity, all facilitated by the "NMR silence" of deuterated solvents. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com
Beyond NMR, deuterated compounds, including this compound, are increasingly integrated into advanced analytical platforms such as mass spectrometry (MS) and chromatography. While primarily known for NMR, the use of deuterated analogs as internal standards in quantitative MS provides improved accuracy by compensating for matrix effects and variations in ionization efficiency. assumption.edu Although deuterium (B1214612) exchange can potentially complicate LC/MS analysis due to mass shifts, research has shown that deuterium exchange often does not affect LC/MS results, allowing for sequential analysis of the same samples by NMR and then LC/MS without solvent exchange. nih.gov This multi-platform approach, enabled by the judicious use of deuterated solvents, provides comprehensive characterization of complex chemical systems in an automated fashion.
Novel Applications of this compound in Biophysical and Environmental Chemical Research
The unique properties of deuterated compounds extend their utility into specialized research areas, offering unparalleled insights into complex biological and environmental phenomena.
Studies of Macromolecular Interactions and Protein Folding in Deuterated Media
Deuterated media are indispensable in biophysical research, particularly for studying macromolecular interactions and protein folding, primarily through NMR spectroscopy and neutron scattering techniques. synmr.inum.esnist.gov In NMR, the extensive deuteration of proteins, often achieved by growing host bacteria in highly deuterated media (e.g., D₂O-based media), significantly reduces ¹H-¹H dipolar interactions. This reduction leads to narrower linewidths, increased sensitivity, and improved resolution in multidimensional NMR experiments, enabling the structural and dynamic characterization of large proteins and protein complexes that would otherwise be intractable. nih.govresearchgate.netbitesizebio.comox.ac.uknih.gov
While D₂O is the primary deuterated solvent for aqueous biological systems, this compound can serve as a co-solvent for studies involving less polar biomolecules or in investigations of non-aqueous protein environments. Deuteration can influence protein folding and assembly, as well as alter crystal packing properties, providing unique insights into the subtle effects of solvent-macromolecule interactions. nist.govox.ac.uk For instance, neutron scattering experiments utilize the significant contrast difference between hydrogen and deuterium to probe the structure and interactions within macromolecular gels and protein solutions. nist.govrsc.org
Environmental Fate and Transport Modeling of Deuterated Trace Compounds
Deuterated compounds serve as powerful tracers in environmental chemistry, offering a non-invasive means to investigate the fate, transport, and transformation of various substances in complex environmental systems. assumption.edutalmazan.mdusask.caiaea.orgmdpi.com Deuterium tracing is widely employed in hydrological studies to assess water transport pathways, residence times, and runoff processes in ecosystems. mdpi.comresearchgate.netresearchgate.net For example, deuterium-labeled water (D₂O) can be injected into plant stems to trace water movement and estimate sap velocities and daily water use rates. mdpi.com
Beyond water, deuterated organic compounds can act as model pollutants or tracers to study degradation pathways, bioavailability, and partitioning behavior in soil, water, and air. acs.orgacs.org The kinetic isotope effect, where C-D bonds are stronger than C-H bonds, can also be leveraged to study metabolic breakdown and transformation rates of compounds in environmental or biological systems. assumption.edunih.gov this compound, as a simple, volatile, and well-characterized deuterated compound, holds potential as a tracer for studying the transport and degradation of volatile organic compounds (VOCs) in environmental fate models, offering a precise tool for understanding environmental processes.
Challenges and Opportunities in this compound Research and Production
Despite its versatile applications, the widespread adoption and research involving this compound and other deuterated compounds face significant challenges, primarily related to their production and cost.
Economic and Scalability Considerations for Isotopic Synthesis and Recovery
The high cost of deuterium and the specialized manufacturing processes required for deuterated compounds are major economic barriers. businessresearchinsights.comglobalgrowthinsights.commetastatinsight.combioscientia.degoogle.com Deuterium enrichment techniques are complex and expensive, and the limited availability of deuterium further contributes to high production costs. businessresearchinsights.com For instance, the preparation of a deuterated compound has historically required numerous steps, leading to remarkably high costs. google.com Stakeholders in the deuterated compounds market report that cost barriers affect approximately 46% of the industry, with difficulties in maintaining consistent isotopic purity highlighted by over 22% of professionals as a challenge to economic scalability. globalgrowthinsights.com
Table 1: Key Challenges in Deuterated Compound Production
| Challenge Category | Description | Impact on Scalability |
| High Production Costs | Specialized manufacturing processes and limited deuterium availability. | Limits widespread adoption, increases pricing pressure. businessresearchinsights.comglobalgrowthinsights.com |
| Isotopic Purity | Difficulty in maintaining consistent isotopic purity. | Challenges economic scalability and quality control. globalgrowthinsights.com |
| Raw Material Availability | Limited availability of deuterium. | Contributes to high costs and supply chain disruptions. globalgrowthinsights.commetastatinsight.com |
| Regulatory Hurdles | Inconsistent regulatory frameworks and unpredictable approval timelines. | Delays commercialization, particularly for novel deuterated APIs. globalgrowthinsights.com |
Opportunities for overcoming these challenges lie in technological advancements and process optimization. Innovations in synthesis, such as the adoption of micro-scale synthesis systems and continuous-flow isotope reactors, are improving yield precision, process repeatability, and scalability while reducing energy usage. globalgrowthinsights.com Flow chemistry, for example, enhances the safety, scalability, and efficiency of isotope synthesis, leading to higher yields and purer products. adesisinc.com Furthermore, advanced chromatography and mass spectrometry systems are being integrated to ensure ultra-high purity for pharmaceutical-grade applications, streamlining production cycles. globalgrowthinsights.com
Another significant opportunity lies in the recovery and recycling of deuterated solvents. Given their high cost, developing efficient methods to recover this compound from samples after analysis is crucial for economic viability, especially in high-volume research or industrial settings. Techniques like distillation or specialized evaporation systems (e.g., Smart Evaporator for high-boiling point solvents) can facilitate sample recovery, making the use of expensive deuterated solvents more sustainable. reddit.combiochromato.com Future research and investment in these areas will be critical for expanding the accessibility and affordability of this compound and other deuterated compounds, thereby unlocking their full potential across various scientific and industrial applications.
Development of Sustainable and Greener Deuteration Methodologies for this compound
The increasing demand for deuterated compounds, such as this compound, in various scientific and industrial applications—particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and medicinal chemistry—necessitates the development of more sustainable and environmentally benign production methodologies. Traditional methods for synthesizing deuterated solvents can often be resource-intensive, involving multiple steps, harsh reaction conditions, or the generation of undesirable byproducts. Consequently, research efforts are increasingly focused on innovating greener approaches for the deuteration of acetone (B3395972).
The primary mechanism for producing this compound involves the proton-deuterium exchange (H/D exchange) of protium-containing acetone with a deuterium source, most commonly heavy water (D₂O). rsc.orguva.es This exchange typically occurs at the α-hydrogens of the ketone. Recent advancements in green chemistry have explored catalytic systems and milder conditions to enhance the efficiency and sustainability of this process.
Catalytic Proton-Deuterium Exchange in Ionic Liquid-D₂O Mixtures
A significant frontier in the development of greener deuteration methodologies for acetone involves the use of imidazolium-based ionic liquids (ILs) as catalysts in D₂O mixtures. rsc.orgrsc.org This approach presents a compelling alternative to conventional methods due to its potential for improved environmental performance. Researchers have demonstrated that specific ionic liquids possess considerable catalytic properties, effectively promoting the H/D exchange reaction and facilitating high levels of deuterium incorporation, even achieving near-complete deuteration of acetone. rsc.orgrsc.org
Base-Catalyzed Deuteration with D₂O
Beyond advanced catalytic systems, base-catalyzed H/D exchange with D₂O remains a foundational and relatively straightforward method for the synthesis of deuterated solvents, including Acetone-d6 (B32918). uva.es Alkali metal carbonates, for example, have been successfully employed to facilitate this exchange. uva.es While the efficiency of this method can vary based on the specific base and reaction conditions, it is recognized as one of the more accessible and cost-effective routes for preparing deuterated acetone. uva.es The inherent simplicity and the use of D₂O as the primary deuterium source contribute to its greener profile compared to methods requiring more complex or hazardous deuterating agents.
Future Perspectives
The ongoing research into sustainable deuteration methodologies for this compound is poised to advance significantly in several key areas:
Catalyst Innovation: Future efforts will likely focus on designing and synthesizing novel ionic liquids, heterogeneous catalysts, or organocatalysts with enhanced activity, selectivity, and recyclability for the H/D exchange of acetone. This includes exploring catalysts that can operate under even milder conditions or with higher turnover numbers.
Integration with Bio-derived Feedstocks: As the production of protium (B1232500) acetone itself moves towards greener alternatives, such as fermentation of biomass syngas ornl.gov, integrating these bio-derived acetone feedstocks into sustainable deuteration processes would further enhance the cradle-to-grave environmental profile of this compound.
Lifecycle Assessment and Circular Economy: A comprehensive lifecycle assessment of different deuteration methods will be crucial to identify the most environmentally sound approaches. Furthermore, strategies for the efficient recycling and recovery of this compound from various applications could contribute to a more circular economy for deuterated solvents.
These advancements in sustainable and greener deuteration methodologies are critical for meeting the growing demand for this compound while simultaneously minimizing its environmental footprint and contributing to a more sustainable chemical industry.
Q & A
Q. What are the key physicochemical properties of Acetone-d that influence its use in NMR spectroscopy?
this compound (deuterated acetone) is widely used in NMR spectroscopy due to its ability to minimize proton interference. Its deuterium substitution reduces signal overlap, enabling clearer observation of target proton environments. However, this compound forms strong hydrogen bonds with nucleobases (e.g., thymidine, adenine) via interactions between backbone oxygen (O5') and H6/H8 protons, which can rigidify molecular conformations and mask dynamic behavior in nucleic acid studies . This property necessitates careful solvent selection when studying conformational flexibility. For example, Koole et al. (1988) demonstrated that this compound fixes the C4'-C5' bond in a g+ rotamer in nucleotides, making it unsuitable for probing conformational transmission effects .
Q. How should researchers safely handle and store this compound in laboratory settings?
this compound must be stored in tightly sealed containers in well-ventilated areas to prevent moisture absorption and volatilization. Electrostatic charge buildup should be avoided during transfer, and incompatible materials (e.g., strong oxidizing agents) must be excluded. Opened containers require resealing and upright storage to prevent leakage. Safety protocols include using gloves, eye protection, and fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How does this compound's propensity for hydrogen bonding affect conformational studies in nucleic acids, and what alternative solvents are recommended?
this compound's hydrogen-bonding capacity restricts conformational flexibility in nucleic acids by stabilizing specific rotamers. For instance, in studies of trigonal bipyramidal phosphorus (TBP) nucleotides, this compound increased g+ rotamer populations (85–91%) due to O5'-H6/H8 interactions, preventing observation of conformational transmission . DMSO-d6 is a preferred alternative, as it disrupts hydrogen bonding, allowing dynamic behavior to be observed. Researchers must validate solvent compatibility with their experimental systems by comparing coupling constants (e.g., J4'5') and rotamer distributions across solvents .
Q. How can researchers resolve contradictions in experimental data when using this compound as a solvent in kinetic studies?
Contradictions often arise from solvent-specific artifacts. For example, this compound may alter reaction rates or intermediate stability via hydrogen bonding or dielectric effects. To resolve discrepancies:
- Cross-validate with alternative solvents (e.g., DMSO-d6, CDCl3).
- Control for deuterium isotope effects by comparing results with non-deuterated acetone.
- Replicate experiments under inert atmospheres to exclude moisture interference.
- Use computational modeling to isolate solvent interactions from intrinsic reaction dynamics .
Q. What methodological considerations are critical when designing experiments with this compound to ensure reproducibility?
- Solvent purity : Ensure ≥99.8% deuterium enrichment to minimize proton contamination.
- Temperature control : this compound's dielectric constant (ε = 20.7) is temperature-sensitive, affecting reaction kinetics. Calibrate equipment for consistent thermal regulation.
- Data documentation : Report solvent batch numbers, storage conditions, and handling protocols. For NMR studies, include coupling constants and integration values (e.g., Table I in ).
- Peer validation : Share raw data and analysis scripts to enable independent verification .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
